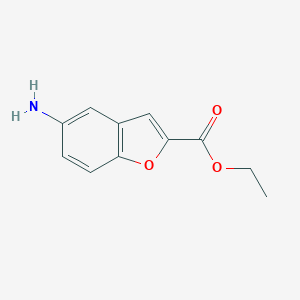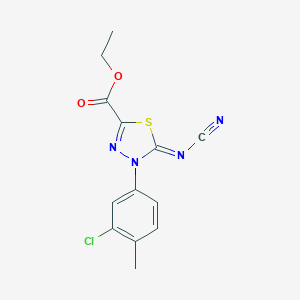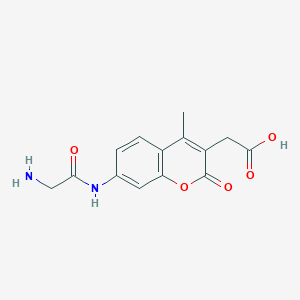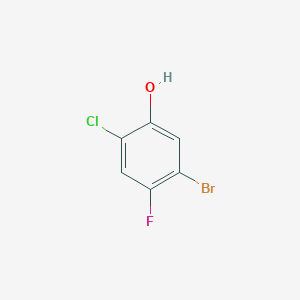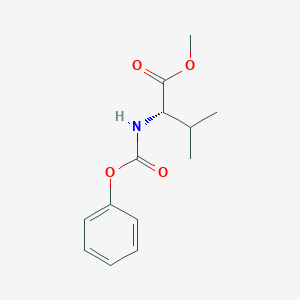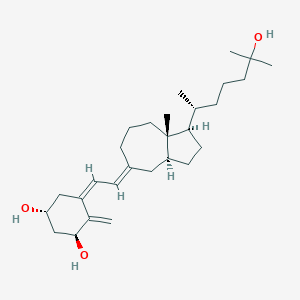
8(14)a-Homocalcitriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8(14)a-Homocalcitriol is a synthetic analog of vitamin D3. It was first synthesized in the 1980s and has since been used extensively in scientific research as a tool to study the role of vitamin D in various biochemical and physiological processes.
作用机制
8(14)a-Homocalcitriol exerts its biological effects by binding to the vitamin D receptor (VDR). The VDR is a transcription factor that regulates the expression of genes involved in calcium and phosphate metabolism, cell differentiation, and immune function. Upon binding of this compound to the VDR, the receptor undergoes a conformational change, which allows it to bind to specific DNA sequences and regulate gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of vitamin D3. It regulates calcium and phosphate metabolism, promotes bone mineralization, and modulates immune function. It has also been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
One of the main advantages of using 8(14)a-Homocalcitriol in lab experiments is its high potency and specificity for the VDR. This allows researchers to study the effects of vitamin D signaling in a more controlled and precise manner. However, one limitation of using this compound is its high cost compared to other vitamin D analogs.
未来方向
There are several future directions for research involving 8(14)a-Homocalcitriol. One area of interest is the role of vitamin D signaling in the regulation of gut microbiota and its impact on health and disease. Another area of interest is the development of novel vitamin D analogs with improved pharmacokinetic and pharmacodynamic properties. Finally, there is a need for more clinical studies investigating the potential therapeutic applications of this compound in various diseases, including cancer and autoimmune disorders.
Conclusion:
In conclusion, this compound is a synthetic analog of vitamin D3 that has been widely used in scientific research to study the role of vitamin D in various biochemical and physiological processes. Its high potency and specificity for the VDR make it a valuable tool for investigating the molecular mechanisms underlying vitamin D-mediated gene expression, cell differentiation, and immune function. While there are limitations to its use, the future directions for research involving this compound are promising and may lead to the development of novel therapies for various diseases.
合成方法
8(14)a-Homocalcitriol is synthesized from vitamin D3 through a multi-step process. The first step involves the conversion of vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3) using hydroxylating enzymes. The second step involves the conversion of 25(OH)D3 to 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) using another set of hydroxylating enzymes. Finally, 1,25(OH)2D3 is converted to this compound through a series of chemical reactions.
科学研究应用
8(14)a-Homocalcitriol is widely used in scientific research to study the role of vitamin D in various biochemical and physiological processes. It is commonly used as a tool to investigate the molecular mechanisms underlying vitamin D-mediated gene expression, cell differentiation, and immune function. It has also been used in studies investigating the role of vitamin D in bone metabolism, cancer, and cardiovascular disease.
属性
CAS 编号 |
145459-22-9 |
|---|---|
分子式 |
C28H46O3 |
分子量 |
430.7 g/mol |
IUPAC 名称 |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,8aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-8a-methyl-1,2,3,3a,4,6,7,8-octahydroazulen-5-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H46O3/c1-19(8-6-14-27(3,4)31)25-13-12-23-16-21(9-7-15-28(23,25)5)10-11-22-17-24(29)18-26(30)20(22)2/h10-11,19,23-26,29-31H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23+,24-,25-,26+,28+/m1/s1 |
InChI 键 |
WGTOPFVLLJBMFZ-QXTVKLKRSA-N |
手性 SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC/C(=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)/C2)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC(=CC=C3CC(CC(C3=C)O)O)C2)C |
规范 SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC(=CC=C3CC(CC(C3=C)O)O)C2)C |
同义词 |
(5Z,7E)-(1S,3R)-8(14a)-homo-9,10-secocholesta-5,7,10(19)-triene-1,3,25-triol 8(14)a-homocalcitriol ZK 150123 ZK-150123 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




